molecular formula C35H71NO B14273235 Pentatriacontanamide CAS No. 141681-85-8

Pentatriacontanamide

Cat. No.: B14273235
CAS No.: 141681-85-8
M. Wt: 521.9 g/mol
InChI Key: AMCHJBUQQWLMES-UHFFFAOYSA-N
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Description

Pentatriacontanamide is a synthetic long-chain amide provided for research and development purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers can explore its potential in various fields, including as a model compound in lipid polymer studies, for investigating the properties of long-chain fatty acid amides, or in material science for creating specialized surfaces and coatings. The mechanism of action for this compound is dependent on the specific research application. As a high molecular weight amide, its properties are likely derived from its extensive hydrocarbon chain and terminal amide group, which can influence intermolecular interactions, self-assembly behavior, and surface characteristics. Handling should be conducted by qualified laboratory personnel in accordance with all applicable local and national safety regulations. Please refer to the product's safety data sheet (SDS) for detailed handling and hazard information.

Properties

CAS No.

141681-85-8

Molecular Formula

C35H71NO

Molecular Weight

521.9 g/mol

IUPAC Name

pentatriacontanamide

InChI

InChI=1S/C35H71NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35(36)37/h2-34H2,1H3,(H2,36,37)

InChI Key

AMCHJBUQQWLMES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Pentatriacontanamide

Botanical Sourcing and Ethnobotanical Context (e.g., Tribulus longipetalus)

Pentatriacontanamide has been identified as a constituent of various plants, with notable occurrences in the genus Tribulus. While specific ethnobotanical uses of this compound itself are not extensively documented, the plants from which it is isolated often have a rich history in traditional medicine.

Tribulus longipetalus, a plant species from which this compound has been isolated, belongs to the Zygophyllaceae family. Ethnobotanical information on T. longipetalus is limited; however, its close relative, Tribulus terrestris, is a well-known herb in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine. T. terrestris is traditionally used for a wide range of ailments, including urinary tract issues, and as a tonic and aphrodisiac. bohrium.comnih.govpakbs.org The ethnobotanical context of the source plant provides a valuable framework for understanding the potential significance of its chemical constituents, including this compound.

Plant SpeciesFamilyTraditional Use of the Plant (Genus)
Tribulus longipetalusZygophyllaceaeLimited specific data; Genus used for various ailments including as a tonic and aphrodisiac. bohrium.comnih.gov
Tribulus terrestrisZygophyllaceaeUsed in traditional medicine for urinary issues, and as a tonic and aphrodisiac. bohrium.comnih.govpakbs.org

Extraction Techniques for this compound from Plant Matrices

The initial step in isolating this compound from its botanical sources involves extraction from the plant matrix. This process is designed to efficiently remove the target compound from the cellular and structural components of the plant material.

The selection of an appropriate solvent system is critical and is based on the polarity of this compound. As a long-chain fatty acid amide, it is a relatively nonpolar molecule. Therefore, nonpolar to moderately polar solvents are typically employed. Common extraction methods for such compounds include maceration and Soxhlet extraction. mdpi.comnih.gov

In a typical procedure for the isolation of this compound from the aerial parts of Tribulus longipetalus, the dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity. This often starts with a nonpolar solvent like n-hexane to extract lipids and other nonpolar constituents, followed by solvents such as chloroform (B151607), ethyl acetate (B1210297), and methanol (B129727). This compound is often found in the less polar fractions, such as the n-hexane or chloroform extracts.

The efficiency of the extraction process can be influenced by several factors, including the particle size of the plant material, the solvent-to-solid ratio, the extraction temperature, and the duration of the extraction.

Extraction ParameterDescription
Solvent Selection Typically nonpolar to moderately polar solvents such as n-hexane, chloroform, and ethyl acetate are used.
Extraction Method Maceration or Soxhlet extraction are common techniques. mdpi.comnih.gov
Temperature Often performed at room temperature or with gentle heating to avoid degradation of the compound.
Duration Can range from several hours to several days depending on the method and efficiency required.

Chromatographic Purification Strategies for this compound

Following extraction, the crude extract containing this compound is a complex mixture of various phytochemicals. Therefore, a series of chromatographic techniques are employed to isolate the compound in a pure form.

Normal Phase Chromatographic Techniques

Normal phase chromatography (NPC) is a powerful technique for separating compounds based on their polarity. In NPC, a polar stationary phase is used with a nonpolar mobile phase. wikipedia.orgphenomenex.com For the purification of the relatively nonpolar this compound, NPC is a highly effective method.

Silica (B1680970) gel is the most commonly used stationary phase for column chromatography in the isolation of this compound. The crude extract is loaded onto a silica gel column, and a mobile phase consisting of a mixture of nonpolar and slightly more polar solvents is passed through the column. A gradient elution is often employed, where the polarity of the mobile phase is gradually increased. This allows for the sequential elution of compounds based on their affinity for the stationary phase. This compound, being less polar, will elute with solvent mixtures of lower polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

NPC ParameterTypical Conditions for this compound Purification
Stationary Phase Silica gel (most common).
Mobile Phase Mixtures of nonpolar solvents (e.g., n-hexane) and a slightly more polar solvent (e.g., ethyl acetate or chloroform).
Elution Gradient elution, starting with a high percentage of the nonpolar solvent.

Reversed Phase Chromatographic Techniques

Reversed-phase chromatography (RPC) utilizes a nonpolar stationary phase and a polar mobile phase. nih.govsci-hub.box This technique separates molecules based on their hydrophobicity. While normal phase chromatography is often the primary method for the initial purification of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for final purification to achieve a high degree of purity. nih.govaocs.org

In RP-HPLC, a C18 (octadecylsilyl) column is a common choice for the stationary phase due to its high hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent such as methanol or acetonitrile. nih.gov For a nonpolar compound like this compound, a high percentage of the organic solvent is required for elution. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation.

RPC ParameterTypical Conditions for this compound Purification
Stationary Phase C18 (octadecylsilyl) silica gel.
Mobile Phase Mixtures of a polar solvent (e.g., water) and an organic modifier (e.g., methanol or acetonitrile). nih.gov
Elution Gradient elution, with an increasing concentration of the organic modifier.

Advanced Separation Methodologies in Natural Product Isolation

Beyond traditional column chromatography and HPLC, several advanced separation methodologies can be applied to the isolation of natural products like this compound. These techniques often offer advantages in terms of speed, resolution, and efficiency.

Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing the risk of irreversible adsorption and sample degradation. nih.gov It is particularly useful for the separation of components in complex crude extracts.

Supercritical fluid chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC can offer rapid separations and is considered a "green" technology due to the reduced use of organic solvents. For a nonpolar compound like this compound, SFC could be a viable and efficient purification method.

Preparative thin-layer chromatography (PTLC) is a simple and cost-effective method for the purification of small quantities of compounds. After developing the plate, the band corresponding to the target compound can be scraped off and the compound eluted with a suitable solvent.

These advanced techniques, often used in combination with traditional methods, play a crucial role in the efficient isolation of pure this compound for further structural elucidation and biological evaluation.

Structural Elucidation Methodologies for Pentatriacontanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysisorganicchemistrydata.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. libretexts.orglibretexts.org By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. cam.ac.uk

One-Dimensional NMR (¹H, ¹³C) Methodologieswisc.edupressbooks.pub

One-dimensional NMR experiments are the starting point for structural analysis, providing fundamental information about the types and numbers of protons and carbons in the molecule. libretexts.orgresearchgate.net

¹H NMR (Proton NMR): The ¹H NMR spectrum of Pentatriacontanamide would be expected to show characteristic signals for the long aliphatic chain and the amide group protons. The terminal methyl (CH₃) group would likely appear as a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) (CH₂) groups of the long chain would produce a large, overlapping multiplet signal around 1.25 ppm. Methylene groups adjacent to the carbonyl group (α-CH₂) and the nitrogen atom of the amide would appear at more downfield chemical shifts, typically around 2.2 ppm and 3.2 ppm, respectively, due to the deshielding effect of the heteroatoms. The amide NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. libretexts.org For this compound, the carbonyl carbon (C=O) would be the most downfield signal, expected in the range of 173-175 ppm. researchgate.netpressbooks.pub The carbons of the long alkyl chain would resonate in the range of approximately 14-40 ppm. Specifically, the terminal methyl carbon would be observed around 14 ppm. The α-carbon (next to the carbonyl) and the carbon adjacent to the nitrogen would be found at approximately 36 ppm and 40 ppm, respectively. The internal methylene carbons of the long chain would produce a series of closely spaced signals around 29 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~173-175
α-CH₂ ~2.2 (t) ~36
β-CH₂ ~1.6 (quint) ~26
(CH₂)n ~1.25 (m) ~29
ω-1 CH₂ ~1.3 (m) ~32
ω CH₃ ~0.88 (t) ~14
NH₂ variable (br s) -

(t = triplet, quint = quintet, m = multiplet, br s = broad singlet). Data is predictive and based on typical values for long-chain aliphatic amides.

Two-Dimensional NMR (COSY, HSQC, HMBC) Methodologiesgithub.io

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for assembling the molecular structure. cam.ac.uklibretexts.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. oxinst.comresearchgate.net For this compound, cross-peaks would be observed between the terminal methyl protons and their adjacent methylene protons, and sequentially along the aliphatic chain, confirming the linear arrangement of the hydrocarbon tail. github.io

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. hmdb.cacolumbia.edu This experiment allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). hebmu.edu.cnresearchgate.net For example, the proton signal at ~0.88 ppm would show a correlation to the carbon signal at ~14 ppm, confirming the assignment of the terminal methyl group. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons over two or three bonds. wisc.edunumberanalytics.com This is particularly powerful for connecting molecular fragments and identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon in this compound. columbia.edu Key HMBC correlations would include the correlation from the α-CH₂ protons (~2.2 ppm) to the carbonyl carbon (~174 ppm) and the β-carbon, which would definitively place the long alkyl chain adjacent to the amide functional group. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Informationnih.gov

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) Applicationslibretexts.org

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. ruc.dk While the molecular ion peak (M⁺) for a long-chain amide like this compound might be weak or absent due to its instability, the fragmentation pattern is highly informative. libretexts.orgmiamioh.edu For aliphatic amides, a characteristic fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is present. Another common fragmentation is the cleavage of the bond alpha to the carbonyl group. rsc.orgrsc.org A significant peak in the EI-MS spectrum of primary amides is often observed at m/z 44, corresponding to the [CONH₂]⁺ fragment. rsc.org The spectrum would also show a series of peaks separated by 14 Da, characteristic of the fragmentation of a long alkyl chain. nih.gov

High-Resolution Mass Spectrometry (HR-EI-MS, HR-FAB-MS) in Elucidation

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of the molecule and its fragments. unl.pt By obtaining the exact mass, the molecular formula of this compound (C₃₅H₇₁NO) can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass. rsc.org This level of precision is invaluable for confirming the identity of an unknown compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgtechnologynetworks.com The covalent bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of the IR radiation, the molecule absorbs the energy, resulting in a characteristic absorption band in the IR spectrum. acgpubs.org

In the analysis of N-(4-hydroxyphenethyl)-pentatriacontanamide, isolated from Tribulus longipetalus, the IR spectrum revealed several key absorption bands, providing critical evidence for its structure. researchgate.netazooptics.com The spectrum, recorded using a potassium bromide (KBr) disc, showed characteristic absorptions for hydroxyl (-OH) and amide functional groups. researchgate.netazooptics.com

A broad absorption band observed at 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group on the phenolic ring. researchgate.netazooptics.com Another sharp peak at 3313 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide linkage. researchgate.net The presence of a strong absorption band at 1679 cm⁻¹ is characteristic of the C=O stretching vibration (Amide I band) of the amide group. researchgate.netazooptics.com Furthermore, a peak at 1505 cm⁻¹ can be attributed to the N-H bending vibration (Amide II band) and aromatic C=C stretching vibrations. researchgate.net

These findings, summarized in the table below, were crucial in identifying the core functional groups of the molecule.

Functional Group Vibrational Mode Absorption Band (cm⁻¹) researchgate.net
Hydroxyl (-OH)O-H Stretch3400
Amide (N-H)N-H Stretch3313
Amide (C=O)C=O Stretch (Amide I)1679
Amide (N-H) / Aromatic (C=C)N-H Bend / C=C Stretch1505

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy orbitals. acgpubs.orgnist.gov This technique is particularly useful for identifying chromophores—parts of a molecule with π-electrons, such as aromatic rings and double bonds, that absorb light in the UV-Vis range. nist.govmsu.edu

The UV spectrum of N-(4-hydroxyphenethyl)-pentatriacontanamide was recorded in methanol (B129727) and showed multiple absorption maxima (λmax). researchgate.netazooptics.com These absorptions are characteristic of the electronic transitions within the molecule's chromophores, specifically the N-substituted tyramine (B21549) moiety. The presence of the aromatic ring and the amide group constitutes the principal chromophoric system. researchgate.net

The analysis revealed absorption bands at 200 nm, 220 nm, 289 nm, and 317 nm. researchgate.netazooptics.com The absorptions at lower wavelengths (200 and 220 nm) are typically associated with π → π* transitions within the benzene (B151609) ring. drugfuture.com The bands at higher wavelengths (289 and 317 nm) are likely due to the influence of the hydroxyl and amide substituents on the aromatic ring, which can shift the absorption to longer wavelengths (a bathochromic shift). researchgate.net

The specific absorbance maxima are detailed in the following table.

Wavelength (λmax) Log ε researchgate.net Associated Transition Type
200 nm2.6π → π
220 nm3.1π → π
289 nm3.9π → π* (shifted)
317 nm4.01n → π* or shifted π → π*

Optical Rotation Measurements in Stereochemical Assignment

Optical rotation is a physical property of chiral molecules, which are molecules that are not superimposable on their mirror images. ucalgary.camasterorganicchemistry.com When plane-polarized light is passed through a solution containing a chiral compound, the plane of light is rotated. google.com The direction and magnitude of this rotation are measured with a polarimeter and are reported as the specific rotation. masterorganicchemistry.com This technique is fundamental for assigning the stereochemistry of a molecule, distinguishing between enantiomers (mirror-image isomers) which are designated as dextrorotatory (+) or levorotatory (-). ucalgary.ca

In the structural elucidation of N-(4-hydroxyphenethyl)-pentatriacontanamide, a polarimeter was used to measure optical rotations for various compounds isolated in the same study. researchgate.netazooptics.com However, for N-(4-hydroxyphenethyl)-pentatriacontanamide itself, no specific rotation value was reported. An examination of its structure reveals the absence of any chiral centers (an atom with four different substituents). Both the this compound long alkyl chain and the N-(4-hydroxyphenethyl) group are achiral. Therefore, the molecule is achiral and would not exhibit optical activity. Its specific rotation is zero, and it does not rotate plane-polarized light.

Property Value Interpretation
ChiralityAchiralThe molecule is superimposable on its mirror image.
Specific Rotation ([α]D)The compound is optically inactive.

Comparative Analysis with Literature Data for Structural Confirmation

A critical final step in structural elucidation is the comparison of all collected spectroscopic and analytical data with data reported in existing scientific literature. This comparative analysis helps to confirm the structure of a known compound or, alternatively, to establish a compound as novel.

In the case of N-(4-hydroxyphenethyl)-pentatriacontanamide, a comprehensive analysis of its spectroscopic data (including IR, UV, Mass Spectrometry, and advanced Nuclear Magnetic Resonance techniques) was performed. researchgate.net The researchers compared this complete dataset with existing literature for known natural products. researchgate.netazooptics.com This comparison revealed that the specific combination of a this compound chain attached to an N-(4-hydroxyphenethyl) moiety had not been previously reported from a natural source.

Chemical Synthesis and Derivatization Studies of Pentatriacontanamide

Total Synthesis Approaches to Pentatriacontanamide

A formal total synthesis dedicated exclusively to this compound is not prominent in the literature, likely because it is a simple saturated primary amide. Its synthesis is logically approached via the preparation of its precursor, pentatriacontanoic acid (also known as ceroplastic acid) acs.org, followed by amidation.

Synthesis of the Pentatriacontanoic Acid Backbone The construction of very-long-chain fatty acids (VLCFAs) like pentatriacontanoic acid is a significant challenge. In biological systems, VLCFAs are produced from shorter fatty acid precursors (like palmitic acid) through a cyclical four-step elongation process catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). nih.govoup.com Chemical synthesis mimics this iterative chain extension strategy. Synthetic routes typically involve:

Iterative Coupling Reactions: Building the long C35 chain can be achieved by coupling shorter, functionalized hydrocarbon fragments.

Chain Elongation of Precursors: Methods starting with existing long-chain compounds and extending them. For instance, processes have been developed for synthesizing ω-hydroxy acids of significant length, such as 35-hydroxypentatriacontanoic acid, which can be subsequently converted to the corresponding saturated fatty acid. mdpi.com

Conversion to this compound Once pentatriacontanoic acid is obtained, it is converted to the primary amide, this compound. The direct reaction between a carboxylic acid and ammonia (B1221849) is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. rsc.orgencyclopedia.pub Therefore, the carboxylic acid must first be "activated." A classic, albeit harsh, method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. researchgate.net However, modern synthesis favors milder and more selective methods, many of which are detailed in the following section.

Synthetic Strategies for Amide Bond Formation Relevant to this compound

The formation of the amide bond is one of the most fundamental transformations in organic chemistry. For long-chain, poorly soluble substrates like pentatriacontanoic acid, the choice of method is critical to achieving good yields and purity.

Use of Coupling Reagents A widely used strategy, particularly prominent in peptide synthesis, involves activating the carboxylic acid with a coupling reagent. This generates a highly reactive intermediate that is readily attacked by an amine.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then displaced by the amine (or ammonia for a primary amide) to form the amide bond. rsc.orgacs.org The byproduct, a urea (B33335) derivative, is often insoluble (in the case of DCC) or water-soluble (in the case of EDC), facilitating its removal.

Phosphonium and Uronium/Guanidinium Reagents: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient but are often reserved for complex syntheses due to their cost.

Direct Catalytic Amidation To improve atom economy and avoid stoichiometric waste from coupling reagents, direct catalytic amidation methods have been developed. These reactions typically require heat and the removal of water, often using a Dean-Stark apparatus. encyclopedia.pub

Metal Catalysis: Various metal salts have been found to catalyze the direct amidation of long-chain fatty acids. Ferric chloride (FeCl₃) and other multivalent metal salts have proven to be versatile and effective catalysts for the amidation of aliphatic acids with aliphatic amines, achieving high yields in refluxing aromatic solvents. organic-chemistry.orgresearchgate.net More recently, titanium tetrafluoride (TiF₄) has been identified as an efficient catalyst for the direct amidation of aliphatic carboxylic acids at lower catalyst loadings compared to aromatic acids. rsc.org

Boron-Based Catalysis: Boronic acids and borate (B1201080) esters are effective catalysts for direct amide formation. researchgate.netacs.org They are believed to activate the carboxylic acid by forming an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine.

Preparation of this compound Analogues for Research

The synthesis of analogues of natural lipids is a common strategy for investigating their biological roles and developing new therapeutic agents. For this compound, analogues can be created by modifying either the fatty acid chain or, more commonly, by substituting the amide nitrogen.

A key example of a naturally occurring analogue is N-(4-hydroxyphenethyl)-pentatriacontanamide , which was isolated from the plant Tribulus longipetalus. nih.govacs.org This compound is an N-substituted derivative where the amide is formed between pentatriacontanoic acid and tyramine (B21549) (4-hydroxyphenethylamine). Its synthesis would follow the principles of amide bond formation described above, coupling the C35 acid with tyramine. openaccessjournals.comgoogle.com

In a broader context, research into the biological activity of long-chain fatty acid amides often involves the systematic synthesis of analogues. For example, a series of N-substituted amides of palmitic acid (a C16 fatty acid) were synthesized by reacting palmitoyl (B13399708) chloride with various primary amines, such as propylamine, butylamine, and benzylamine. organic-chemistry.org These analogues were then studied for their analgesic properties, demonstrating the value of creating such derivative libraries for structure-activity relationship (SAR) studies. This same principle is directly applicable to the generation of a research library of this compound analogues.

Methodological Advancements in Long-Chain Amide Synthesis

Given the industrial and biological importance of amides, research continues to yield more efficient, milder, and environmentally benign synthetic methods. These advancements are particularly relevant for challenging substrates like very-long-chain fatty acids.

Advanced Catalytic Systems Recent progress in direct amidation has focused on developing more active and robust catalysts that can operate under milder conditions.

Heterogeneous Catalysts: Mesoporous silica (B1680970) materials, such as MCM-41, have been shown to be highly active, recoverable, and reusable catalysts for the direct amidation of fatty acids with long-chain amines. rsc.org This offers a significant advantage for industrial-scale synthesis and green chemistry.

Organocatalysis: Triarylsilanols have been recently identified as the first silicon-centered molecular catalysts for direct amidation, expanding the toolbox of non-metal catalysts. acs.org Furthermore, the development of specialized boronic acid catalysts continues, with a focus on improving reaction rates and substrate scope. researchgate.net

Novel Reaction Conditions and Reagents

Microwave-Assisted Synthesis: The use of microwave irradiation as a heating source can dramatically reduce reaction times for direct amidation reactions compared to conventional heating. diva-portal.org

Mild Promoting Agents: A system using triphenylphosphine (B44618) oxide and oxalyl chloride has been developed for the effective amidation of carboxylic acids. This method is notable for its mild, neutral conditions and rapid reaction times (often under an hour at room temperature). researchgate.net

Solvent-Free and Mechanochemical Methods: To reduce environmental impact, solvent-free amidation catalyzed by materials like graphene oxide has been reported. beilstein-journals.org Mechanochemistry, or solvent-drop grinding, represents another frontier, enabling amide synthesis with minimal solvent waste. researchgate.net

These advancements address the core challenges of amide synthesis—particularly for poorly soluble long-chain acids like pentatriacontanoic acid—by providing milder, faster, and more sustainable routes to compounds like this compound and its derivatives.

Biological Activity Investigations of Pentatriacontanamide

In Vitro Enzyme Inhibition Studies

Research involving constituents isolated from Tribulus longipetalus included the screening of Pentatriacontanamide (as longipetalamide) against a panel of enzymes. researchgate.net While the study confirmed the evaluation of this compound, specific quantitative data on its inhibitory potency, such as IC50 values, were not detailed in the final publication. researchgate.net The focus of the reported results was on other more active compounds isolated from the same plant. researchgate.net

The following subsections describe the methodologies employed in the study for each enzyme target.

This compound was assessed for its ability to inhibit α-glucosidase, an enzyme critical for carbohydrate digestion. researchgate.netwikipedia.org The inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia. mdpi.comscielo.br

The methodology used for the α-glucosidase inhibition assay involved a 96-well microplate reader. acgpubs.org The reaction mixture, with a total volume of 100 µL, contained a sodium phosphate (B84403) buffer (50 mM, pH 6.8), the test compound, and the α-glucosidase enzyme. acgpubs.org This mixture was pre-incubated at 37°C before initiating the reaction with the addition of the substrate, p-nitrophenyl glucopyranoside (pNPG). acgpubs.org Following another incubation period, the formation of p-nitrophenol was measured spectrophotometrically at 400 nm. acgpubs.org Acarbose, a known α-glucosidase inhibitor, was used as the positive control to validate the assay. acgpubs.org The percentage of inhibition was calculated based on the difference in absorbance between the control and the test sample. acgpubs.org

While this compound was tested, the study highlighted two other compounds, longipetalasin A and B, as significant inhibitors of α-glucosidase, with IC50 values of 94.17 ± 0.09 µM and 85.65 ± 0.08 µM, respectively. researchgate.net

The compound was also evaluated for its inhibitory effect on lipoxygenase (LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes from fatty acids. nih.govnih.gov Inhibition of the LOX pathway is a target for anti-inflammatory therapies. google.com

The lipoxygenase inhibition assay was conducted in a total volume of 200 µL. acgpubs.org The assay mixture included a sodium phosphate buffer (100 mM, pH 8.0), the test compound, and a purified lipoxygenase enzyme. acgpubs.org The contents were mixed and pre-incubated before initiating the reaction by adding the substrate, linoleic acid. acgpubs.org The enzymatic activity was determined by measuring the formation of hydroperoxides at a wavelength of 234 nm. acgpubs.org Baicalin served as the positive control for this assay. acgpubs.org Specific inhibition data for this compound were not reported. researchgate.net

Acetylcholinesterase is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govhaematologica.org this compound's potential as an AChE inhibitor was investigated. researchgate.net

The research methodology was based on the Ellman method with slight modifications. acgpubs.org In a 96-well plate, a reaction mixture (100 µL total volume) was prepared containing a sodium phosphate buffer (50 mM, pH 7.7) and the test compound. acgpubs.org Acetylcholinesterase enzyme was added, followed by the substrate acetylthiocholine (B1193921) iodide and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). acgpubs.org The plate was incubated at 37°C, and the absorbance was measured at 405 nm to monitor the reaction. acgpubs.org Eserine was used as the positive control. acgpubs.org No quantitative results for this compound were published. researchgate.net

Similar to AChE, butyrylcholinesterase can hydrolyze acetylcholine, and its inhibition is also considered a therapeutic approach for neurodegenerative diseases like Alzheimer's. nih.govnih.gov this compound was screened for BChE inhibitory activity. researchgate.net

The methodology for BChE inhibition was identical to the AChE assay, utilizing the same buffer system, incubation conditions, and detection principle (Ellman's method). acgpubs.org The key difference was the use of butyrylcholinesterase as the enzyme and butyrylthiocholine (B1199683) iodide as the specific substrate. acgpubs.org Eserine was also used as the positive control in this assay. acgpubs.org The study did not report the specific inhibitory activity of this compound against BChE. researchgate.net

Assessment of Biological Potency Metrics (e.g., IC50 Determination Methodologies)

A key metric for quantifying the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. jppres.com

The general methodology to determine IC50 values involves a dose-response analysis. A series of experiments are conducted where the enzyme's activity is measured in the presence of a range of inhibitor concentrations. mdpi.comjppres.com The percentage of inhibition for each concentration is calculated relative to a control reaction without any inhibitor. acgpubs.org These percentage inhibition values are then plotted against the logarithm of the inhibitor concentrations, generating a dose-response curve. scielo.br The IC50 value is then determined from this curve, typically through non-linear regression analysis. jppres.com

In the studies where this compound was evaluated, the percentage inhibition was calculated using the formula: Inhibition (%) = [(Control Absorbance – Test Absorbance) / Control Absorbance] × 100. acgpubs.org While this calculation was performed, the final IC50 values for this compound were not reported in the publication. researchgate.net

Data Table of Enzyme Inhibition Studies

The following table summarizes the enzyme inhibition evaluations performed on compounds isolated from Tribulus longipetalus, including this compound (as longipetalamide).

CompoundEnzyme TargetPositive ControlReported IC50 Value (µM)
This compound (as Longipetalamide) α-GlucosidaseAcarboseNot Reported researchgate.net
Lipoxygenase (LOX)BaicalinNot Reported researchgate.net
Acetylcholinesterase (AChE)EserineNot Reported researchgate.net
Butyrylcholinesterase (BChE)EserineNot Reported researchgate.net
Longipetalasin A α-GlucosidaseAcarbose94.17 ± 0.09 researchgate.net
Longipetalasin B α-GlucosidaseAcarbose85.65 ± 0.08 researchgate.net
Acarbose α-Glucosidase-38.25 ± 0.12 researchgate.net

Screening Paradigms for Identifying Biological Activities

The discovery and characterization of the biological activities of novel chemical entities like this compound rely on systematic screening paradigms. These paradigms are structured experimental approaches, encompassing a range of in vitro (cell-based or cell-free) and in vivo (animal model) assays, designed to detect and quantify a compound's potential therapeutic effects. The initial phase of investigation often involves high-throughput screening (HTS) of compound libraries against specific biological targets or whole organisms to identify "hits." nih.gov These initial findings are then validated and further characterized through more specific and complex secondary assays.

The screening process for this compound and its derivatives has focused on identifying potential anticancer and enzyme-inhibitory activities. These investigations employ established and validated models to ensure the reliability and reproducibility of the findings.

Anticancer Activity Screening

A primary method for identifying potential anticancer agents is the cytotoxicity or cell proliferation assay. nih.gov These assays determine a compound's ability to inhibit the growth of or kill cancer cells.

Cell-Based Proliferation Assays : Extracts from the mycelium of Polyporous tuberaster, containing amides including a compound with a molecular weight corresponding to this compound, were screened for anticancer effects. The primary screening involved plating human cancer cell lines, such as HeLa (cervical cancer), in 96-well plates and treating them with various concentrations of the extract. nih.gov Cell proliferation was measured after a set period, typically four days, using a DNA content-based assay to quantify the number of viable cells. The results were normalized to a control group (treated with the solvent, DMSO) to determine the percentage of cell viability. nih.gov

Panel of Cancer Cell Lines : To assess the breadth of anticancer activity, promising compounds are often tested against a panel of different cancer cell lines. The extract containing the this compound-related compound was further evaluated against six human lung cancer cell lines (BESA-2B, NCI-H1299, HCC15, A549, PC-9, and NCI-H2009), demonstrating a significant reduction in cell growth across all tested lines. nih.gov This approach helps to determine if the compound has broad-spectrum activity or is specific to a particular cancer type.

Table 1: Anticancer Screening of P. tuberaster Extract

Screening AssayCell Line(s)Key FindingReference
Cell Proliferation Assay (DNA content-based)HeLa (Cervical Cancer)Extract demonstrated cytotoxicity at concentrations of 0.1 to 0.5 mg/ml. nih.gov
Cell Proliferation AssayBESA-2B, NCI-H1299, HCC15, A549, PC-9, NCI-H2009 (Lung Cancer)Significant reduction in cancer cell growth was observed in all six lung cancer cell lines. nih.gov

Enzyme Inhibition Screening

Another critical screening paradigm is the enzyme inhibition assay, which identifies compounds that can modulate the activity of specific enzymes involved in disease pathways. A derivative of this compound was identified through such a screening process.

α-Glucosidase Inhibition Assay : A compound identified as N-(4-hydroxyphenethyl)-pentatriacontanamide (longipetalamide) was isolated from Tribulus longipetalus and evaluated for its enzyme inhibitory potential. acgpubs.orgresearchgate.net The screening was performed using an α-glucosidase inhibition assay. This in vitro assay combines the test compound with the α-glucosidase enzyme in a buffer solution. acgpubs.org The reaction is initiated by adding a substrate, p-nitrophenyl glucopyranoside. If the compound inhibits the enzyme, the production of the colored product, p-nitrophenol, is reduced. The absorbance is measured spectrophotometrically (at 400 nm) to quantify the degree of inhibition. acgpubs.org Acarbose, a known α-glucosidase inhibitor, is typically used as a positive control for comparison. acgpubs.org While other compounds from the same plant extract showed significant inhibition, this specific assay represents a standard paradigm for identifying potential antidiabetic agents. researchgate.net

Table 2: Enzyme Inhibition Screening of this compound Derivative

Screening AssayTarget EnzymeScreening MethodReference
α-Glucosidase Inhibition Assayα-GlucosidaseA microplate-based colorimetric assay measuring the formation of p-nitrophenol from a substrate. acgpubs.orgresearchgate.net

General Paradigms for Other Biological Activities

While specific studies on this compound are concentrated in the areas above, standard screening paradigms exist for a wide range of other potential biological activities.

Anti-inflammatory Screening : The evaluation of anti-inflammatory potential typically involves both in vitro and in vivo models. nih.gov In vivo models for acute inflammation include carrageenan-induced paw edema in rats, where a reduction in swelling indicates anti-inflammatory effect. slideshare.netnih.gov Chronic inflammation models, such as the cotton pellet granuloma test, are also used. nih.gov In vitro assays often focus on the inhibition of inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the reduction of inflammatory mediators such as cytokines (e.g., TNF, IL-6) in cell cultures. slideshare.netbiomedcode.com

Antimicrobial Screening : The initial screening for antimicrobial activity is commonly performed using broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. nih.gov For compounds that may not be directly lethal but could work with other drugs, checkerboard assays are used to assess synergistic effects with known antibiotics. nih.gov These in vitro methods provide a rapid and efficient way to identify new antimicrobial leads. nih.gov

Structure Activity Relationship Sar Studies of Pentatriacontanamide and Its Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of a long-chain fatty amide like Pentatriacontanamide is intrinsically linked to its molecular structure. Key structural features that would likely be crucial for its biological activity include the length and degree of saturation of the long alkyl chain, and the nature of the amide headgroup.

The long, 35-carbon alkyl chain of this compound is a dominant feature that would significantly influence its lipophilicity. This high lipophilicity would govern its interaction with biological membranes, potentially allowing it to traverse cell membranes and interact with intracellular targets. Variations in this chain, such as the introduction of double bonds (unsaturation) or branching, could induce conformational changes that affect how the molecule fits into the binding pocket of a target protein. For other fatty acid amides, the degree of saturation in the acyl chain has been shown to have profound effects on their ability to activate receptors like the G protein-coupled receptor 119. nih.govnih.gov

The amide headgroup is another critical determinant of biological activity. The hydrogen bonding capabilities of the N-H and C=O groups of the amide are essential for interactions with biological targets. Modifications to this group, for instance, by N-alkylation or substitution, would alter these hydrogen bonding patterns and could significantly impact biological response. Studies on other fatty acid amides have demonstrated that even small changes to the head group can greatly affect their efficacy in activating specific receptors. nih.gov

An illustrative summary of how structural modifications might influence the biological activity of a hypothetical long-chain fatty amide is presented in Table 1.

Table 1: Hypothetical Influence of Structural Modifications on the Biological Activity of Long-Chain Fatty Amides This table is for illustrative purposes and the data is hypothetical.

Modification Structural Feature Changed Potential Impact on Biological Activity
Chain Length Reduction Shorter alkyl chain Decreased lipophilicity, potentially altered binding affinity
Introduction of Unsaturation C=C double bonds in alkyl chain Conformational changes, potential for new interactions
Alkyl Chain Branching Branched alkyl chain Steric hindrance, potentially altered receptor fit
N-Methylation of Amide -CONHCH₃ group Reduced hydrogen bond donor capacity

Rational Design of this compound Derivatives for Enhanced Activity

Rational drug design involves the iterative process of designing and synthesizing new compounds with improved biological activity based on an understanding of their SAR. wiley.com For a molecule like this compound, this would involve the strategic modification of its structure to enhance its interaction with a specific biological target.

One approach could be to synthesize a series of analogues with varying alkyl chain lengths. This would help to determine the optimal chain length for a desired biological effect. For example, if this compound were found to have antimicrobial activity, it would be logical to synthesize and test analogues with both shorter and longer alkyl chains to see if the activity could be improved.

Another strategy would be to introduce functional groups into the alkyl chain. For instance, the introduction of a hydroxyl group could provide an additional hydrogen bonding interaction with a target protein, potentially increasing binding affinity and biological activity. Similarly, the introduction of a phenyl group could lead to beneficial pi-stacking interactions. The design of fatty acid amide hydrolase (FAAH) inhibitors has successfully employed such strategies, where modifications to the inhibitor's structure are made to achieve covalent bonding with active site residues. nih.govnih.gov

The amide headgroup is also a prime target for modification. A series of N-substituted derivatives could be synthesized to probe the steric and electronic requirements of the binding site. For example, replacing the N-H with N-alkyl groups of varying sizes could help to map the space available in the binding pocket.

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking)

Computational chemistry, particularly molecular docking, is a powerful tool in modern drug discovery and can be instrumental in understanding the SAR of molecules like this compound. researchgate.net Molecular docking simulations can predict the preferred binding orientation of a ligand to a target protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.govnih.gov

In a hypothetical scenario where this compound is being investigated as an inhibitor of a particular enzyme, molecular docking could be used to visualize how the molecule fits into the enzyme's active site. The docking results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. This information is invaluable for the rational design of more potent inhibitors. For example, if the docking simulation reveals an empty hydrophobic pocket near the alkyl chain of this compound, a medicinal chemist could design an analogue with a bulky hydrophobic group at that position to fill the pocket and enhance binding.

Molecular docking can also be used to screen a virtual library of this compound analogues to prioritize which compounds to synthesize and test experimentally. This in silico screening can save significant time and resources in the drug discovery process. The binding affinities of a hypothetical series of this compound analogues to a target protein, as predicted by molecular docking, are shown in Table 2.

Table 2: Hypothetical Docking Scores of this compound Analogues This table is for illustrative purposes and the data is hypothetical.

Compound Modification Predicted Binding Affinity (kcal/mol)
This compound None -8.5
C30 Analogue Shorter alkyl chain -7.9
C40 Analogue Longer alkyl chain -8.2
Phenylpropyl Analogue Phenyl group on alkyl chain -9.1
N-methyl Analogue Methyl group on amide nitrogen -8.3

Correlation between Amide Moiety and Biological Responses

The amide bond is a cornerstone of biological chemistry, most famously forming the peptide backbone of proteins. youtube.com Its stability and hydrogen bonding capabilities make it a crucial functional group in a vast array of biologically active molecules. researchgate.net The amide group in this compound would be expected to play a pivotal role in its biological activity.

The planarity of the amide bond, a result of resonance, restricts the conformation of the molecule in its vicinity. nih.gov This conformational rigidity can be advantageous for binding to a specific target, as it reduces the entropic penalty of binding. The N-H group of a primary or secondary amide is an excellent hydrogen bond donor, while the carbonyl oxygen is a good hydrogen bond acceptor. These interactions are fundamental to the specific recognition of ligands by their biological targets.

In some contexts, the amide bond can also act as a covalent anchor for proteins to cell membranes. For instance, the attachment of myristic acid to a protein via an amide bond can tether the protein to the membrane. wisc.edu Given its very long alkyl chain, it is conceivable that this compound could interact with and modulate the properties of biological membranes.

The biological importance of the amide moiety is further highlighted by the fact that many drugs contain this functional group. The diverse biological activities of amide-containing compounds, ranging from antibacterial to anticancer, underscore the versatility of this functional group in molecular recognition. wiley.com Therefore, any biological response elicited by this compound would likely be strongly correlated with the presence and interactions of its amide moiety.

Advanced Analytical Methodologies for Pentatriacontanamide Research

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of Pentatriacontanamide in intricate matrices like biological extracts. nih.gov The most powerful and commonly employed of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.net For long-chain amides like this compound, which have limited volatility, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. mdpi.com This often involves converting the amide to a more volatile silyl (B83357) derivative. The gas chromatograph then separates the derivatized analyte from other components in the mixture based on their boiling points and interactions with the column's stationary phase. researchgate.net Following separation, the analyte enters the mass spectrometer, which provides mass-to-charge ratio (m/z) data, enabling both identification and quantification. mdpi.com The fragmentation pattern observed in the mass spectrum offers crucial structural information. For primary amides, a characteristic fragmentation includes the McLafferty rearrangement. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its more advanced tandem mass spectrometry version (LC-MS/MS) have become the preferred methods for analyzing non-volatile and thermally labile compounds like this compound in biological fluids. biorxiv.org LC-MS offers the advantage of analyzing the compound without the need for derivatization. nih.gov The separation is achieved based on the analyte's polarity and affinity for the stationary and mobile phases of the liquid chromatography system. biorxiv.org Following elution from the LC column, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. researchgate.net LC-MS/MS provides enhanced selectivity and sensitivity, which is crucial for detecting the trace amounts of fatty acid amides often found in biological samples. biorxiv.orgresearchgate.net This technique allows for the development of highly specific methods for targeted analysis. rsc.org

A study on the constituents of Tribulus longipetalus led to the isolation of a new tyramine (B21549) amide, N-(4-hydroxyphenethyl)-pentatriacontanamide. Its structure was elucidated using techniques including High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS), which showed a molecular ion peak [M]+ at m/z 641.6138, corresponding to the molecular formula C43H79NO2. acgpubs.org

Table 1: Comparison of Hyphenated Techniques for this compound Analysis
TechniqueSample PreparationPrinciple of SeparationDetectionKey Advantages for this compound Analysis
GC-MSDerivatization to increase volatility (e.g., silylation)Boiling point and interaction with stationary phaseMass Spectrometry (fragmentation pattern)High chromatographic resolution, established libraries for identification.
LC-MS/MSOften direct injection after extractionPolarity and affinity for stationary/mobile phasesTandem Mass Spectrometry (precursor/product ion transitions)High sensitivity and specificity, no derivatization needed, suitable for complex biological matrices. biorxiv.orgnih.gov

Advanced Spectroscopic Techniques for Conformational and Dynamic Studies

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its biological function. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provide detailed insights into the conformational landscape of such long-chain molecules.

In the characterization of N-(4-hydroxyphenethyl)-pentatriacontanamide, ¹H and ¹³C NMR data were instrumental in confirming the structure. osti.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. surfacesciencewestern.comauremn.org.br For this compound, the FTIR spectrum would exhibit characteristic absorption bands for the N-H stretching and bending vibrations of the amide group, as well as the C=O stretching vibration (Amide I band) and the N-H bending and C-N stretching (Amide II band). nih.gov The long alkyl chain would give rise to strong C-H stretching and bending vibrations. frontiersin.org Studies on similar long-chain N-acylethanolamines have shown that changes in the vibrational spectra can indicate polymorphic transitions and alterations in the molecular packing and hydrocarbon chain arrangement. nih.gov

The IR spectrum of N-(4-hydroxyphenethyl)-pentatriacontanamide showed characteristic absorption bands at 3400 cm⁻¹ for the hydroxyl group and 1679 cm⁻¹ for the amide function. acgpubs.org

Table 2: Key Spectroscopic Data for the Characterization of Long-Chain Amides (Illustrative for this compound)
Spectroscopic TechniqueObserved FeatureTypical Chemical Shift/WavenumberStructural Information Provided
¹H NMR-CH₂- (long chain)~1.25 ppm (broad singlet)Presence of the long alkyl chain. nih.gov
-CH₂-CO-~2.2 ppm (triplet)Methylene (B1212753) group adjacent to the carbonyl.
-NH-~5.5-8.5 ppm (broad)Amide proton.
¹³C NMR-CH₂- (long chain)~20-35 ppmCarbons of the alkyl chain. osti.gov
-C=O~173-176 ppmCarbonyl carbon of the amide. osti.gov
-CH₂-NH-~40 ppmMethylene group adjacent to the nitrogen.
FTIRN-H Stretch~3300-3500 cm⁻¹Amide N-H bond. acgpubs.org
C-H Stretch~2850-2960 cm⁻¹Alkyl C-H bonds. frontiersin.org
C=O Stretch (Amide I)~1640-1680 cm⁻¹Amide carbonyl group. acgpubs.org

Quantitative Analysis Methodologies for this compound in Biological Samples

The accurate quantification of this compound in biological samples such as plasma, serum, or tissue is essential for understanding its physiological and pathological roles. Due to the complex nature of these matrices and the typically low concentrations of the analyte, highly sensitive and robust quantitative methods are required. wur.nl LC-MS/MS has emerged as the gold standard for this purpose. lipidmaps.org

The development of a quantitative LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the specific matrix and the physicochemical properties of this compound.

Chromatographic Separation: A suitable LC column and mobile phase are chosen to achieve good separation of this compound from other endogenous lipids and potential isomers. mdpi.com

Mass Spectrometric Detection: For quantification, the mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) and monitoring for a specific product ion that is formed upon fragmentation. This provides a high degree of selectivity and sensitivity.

Method Validation: A quantitative bioanalytical method must be rigorously validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability, following guidelines from regulatory agencies.

For the quantification of fatty acid amides, the use of stable isotope-labeled internal standards (e.g., deuterated analogs) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

A study on the quantitative analysis of six fatty acid amides in edible vegetable oils using LC-MS reported limits of detection (LODs) in the range of 0.001–0.01 µg/mL and limits of quantification (LOQs) of 0.005–0.02 µg/mL. lipidmaps.org While these values are for a different matrix, they provide an indication of the sensitivity that can be achieved with modern LC-MS instrumentation.

Table 3: Typical Parameters for a Quantitative LC-MS/MS Method for Long-Chain Fatty Acid Amides in Biological Samples
ParameterTypical Approach/ValueRationale
Sample PreparationSolid-Phase Extraction (SPE)Efficiently removes proteins and other interferences.
LC ColumnReversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Good retention and separation of nonpolar molecules like long-chain amides. mdpi.com
Mobile PhaseGradient of water and acetonitrile/methanol (B129727) with formic acidProvides good chromatographic resolution and promotes ionization.
Ionization ModePositive Electrospray Ionization (ESI+)Efficiently forms protonated molecules [M+H]⁺ for amides.
MS DetectionMultiple Reaction Monitoring (MRM)High selectivity and sensitivity for targeted quantification. nih.gov
Internal StandardDeuterated analog of the analyteCorrects for matrix effects and variability.
Linear RangeTypically in the ng/mL to µg/mL rangeCovers the expected physiological concentrations.
LOD/LOQLow ng/mL to pg/mL rangeNecessary for detecting trace levels in biological samples. lipidmaps.org

Biosynthetic Pathway Elucidation for Pentatriacontanamide

Identification of Biosynthetic Precursors

The biosynthesis of a very-long-chain fatty amide like pentatriacontanamide fundamentally requires two components: a C35 fatty acid backbone and an amino group.

The carbon backbone is derived from pentatriacontanoic acid, a very-long-chain fatty acid (VLCFA) with 35 carbon atoms. inflibnet.ac.innih.gov The synthesis of VLCFAs begins with the C16 and C18 fatty acids produced in the plastids, which are then exported to the cytosol and activated to acyl-CoA thioesters. nih.gov These are subsequently elongated by enzyme complexes in the endoplasmic reticulum. nih.gov The foundational building blocks for this entire process are:

Acetyl-CoA : Serves as the initial primer molecule for fatty acid synthesis.

Malonyl-CoA : Acts as the two-carbon donor for the iterative elongation of the growing acyl chain. nih.gov

The nitrogen for the amide group is typically supplied by an amine source. In many biological systems, this is provided by:

Ammonia (B1221849) (NH₃) or an Ammonium (B1175870) Ion (NH₄⁺) : Can be directly incorporated. nih.gov

Glutamine : A common biological amino donor for amination reactions. nih.gov

Glycine : In some pathways, N-acylglycines are synthesized first from fatty acyl-CoAs and glycine, which can then be processed into primary amides. nih.govnih.gov

Therefore, the primary precursors for this compound biosynthesis are hypothesized to be acetyl-CoA, malonyl-CoA, and a suitable nitrogen donor.

Proposed Enzymatic Cascades in this compound Formation

The formation of this compound is proposed to occur in two major stages: the synthesis of the pentatriacontanoic acid precursor and its subsequent amidation.

Stage 1: Synthesis of Pentatriacontanoic Acid (C35:0)

This stage involves the de novo synthesis of a standard long-chain fatty acid followed by extensive elongation.

Fatty Acid Synthase (FAS) System : Initially, a C16 (palmitoyl-CoA) or C18 (stearoyl-CoA) fatty acyl-CoA is synthesized from acetyl-CoA and malonyl-CoA by the multi-enzyme FAS complex.

Fatty Acid Elongase (FAE) Complexes : The C18-CoA is then subjected to multiple cycles of elongation by FAE complexes located in the endoplasmic reticulum. Each cycle adds two carbons from malonyl-CoA and involves four sequential enzymatic reactions:

β-Ketoacyl-CoA Synthase (KCS) : Catalyzes the initial condensation of the acyl-CoA with malonyl-CoA. nih.gov

β-Ketoacyl-CoA Reductase (KCR) : Reduces the β-keto group.

β-Hydroxyacyl-CoA Dehydratase (HCD) : Removes a water molecule to create a double bond.

Enoyl-CoA Reductase (ECR) : Reduces the double bond to yield a saturated acyl-CoA, now two carbons longer. This cycle would repeat until the 35-carbon chain of pentatriacontanoic acid is achieved.

Stage 2: Amidation of Pentatriacontanoic Acid

Once the C35 fatty acid (or its activated acyl-CoA form) is synthesized, it must be amidated. Several enzymatic pathways are proposed for this final step, based on studies of other fatty acid amides like oleamide. researchgate.netnih.gov

Pathway A: Direct Amidation : A fatty acid amide synthase or a promiscuous enzyme like cytochrome c could catalyze the direct condensation of pentatriacontanoyl-CoA with ammonia. nih.gov

Pathway B: Acyl-Glycine Intermediate : An N-acyltransferase could first produce N-pentatriacontanoylglycine from pentatriacontanoyl-CoA and glycine. nih.gov This intermediate could then be oxidatively cleaved by an enzyme such as peptidylglycine α-amidating monooxygenase (PAM) to yield this compound and glyoxylate. nih.govjmb.or.kr

Pathway C: Reverse Hydrolase Activity : It is possible that a Fatty Acid Amide Hydrolase (FAAH), which normally degrades amides, could operate in reverse under specific physiological conditions (e.g., high substrate concentration) to synthesize the amide from pentatriacontanoic acid and ammonia, though this is considered less likely in vivo. nih.govontosight.ai

Table 1: Proposed Enzymes in this compound Biosynthesis

Enzyme/Complex Proposed Function Stage
Fatty Acid Synthase (FAS) De novo synthesis of C16/C18 fatty acyl-CoA from acetyl-CoA and malonyl-CoA. 1
Fatty Acid Elongase (FAE) Iterative elongation of the fatty acyl-CoA chain to 35 carbons. 1
Acyl-CoA:Glycine N-Acyltransferase (ACGNAT) Formation of an N-acylglycine intermediate. 2 (Pathway B)
Peptidylglycine α-Amidating Monooxygenase (PAM) Oxidative cleavage of N-acylglycine to form the primary amide. 2 (Pathway B)

Isotopic Labeling Studies in Biosynthetic Investigations

Isotopic labeling is a powerful technique to trace the metabolic journey of precursors into a final product. nih.gov While specific studies on this compound are unavailable, a hypothetical experimental design would involve feeding a producing organism with stable isotope-labeled precursors.

The core principle involves introducing atoms with a higher-than-normal neutron count (e.g., ¹³C, ¹⁵N, ²H) into precursor molecules. mdpi.com These labeled precursors are then administered to the biological system. After a set period, this compound is extracted and analyzed using mass spectrometry or NMR spectroscopy to detect the presence and position of the heavy isotopes. nih.govresearchgate.net

For instance, feeding an organism with ¹³C-labeled acetate (B1210297) would be expected to result in a this compound molecule where the carbon backbone is enriched with ¹³C. nih.gov Similarly, providing ¹⁵N-labeled ammonia or glutamine should lead to the incorporation of ¹⁵N into the amide group. mdpi.com Observing the specific labeling patterns can confirm the proposed precursors and reveal the sequence of biochemical reactions.

Table 2: Hypothetical Isotopic Labeling Experiments for this compound Biosynthesis

Labeled Precursor Detection Method Expected Outcome Information Gained
[1-¹³C]-Acetate Mass Spectrometry Incorporation of ¹³C at alternating carbons in the fatty acid chain. Confirms acetyl-CoA as the primer and malonyl-CoA (derived from acetate) as the extender unit.
¹⁵N-Ammonium Chloride Mass Spectrometry A mass shift corresponding to one ¹⁵N atom in the final product. Confirms ammonia as a direct or indirect nitrogen source for the amide group.
[¹⁵N]-Glycine Mass Spectrometry Incorporation of ¹⁵N into the amide group. Provides evidence for the N-acylglycine intermediate pathway (Pathway B).

Genetic and Molecular Biology Approaches to Biosynthesis

Identifying the genes responsible for this compound synthesis is crucial for fully elucidating the pathway. This is typically achieved through a combination of genetic and molecular biology techniques.

The primary goal is to identify the biosynthetic gene cluster (BGC) —a contiguous set of genes in the organism's genome that encode all the enzymes required for the pathway. The search would begin by looking for homologs of genes known to be involved in fatty acid elongation and amidation, such as KCS, reductases, dehydratases, and N-acyltransferases. nih.govusf.edu

Experimental approaches would include:

Gene Knockout Studies : A common strategy involves creating a library of mutants where individual genes, suspected to be part of the pathway, are inactivated or deleted. mdpi.com If a mutant fails to produce this compound, the knocked-out gene is implicated in its biosynthesis. For example, inactivating a specific KCS gene could lead to the accumulation of a shorter-chain fatty acid and the disappearance of the final product.

Transcriptomics (RNA-Seq) : By comparing the gene expression profiles of the organism under conditions where this compound is produced versus not produced, researchers can identify upregulated genes that are likely part of the BGC. frontiersin.orgelifesciences.org

Heterologous Expression : Once candidate genes are identified, they can be inserted into a host organism (like E. coli or yeast) that does not normally produce the compound. Successful production of this compound or its intermediates in the new host confirms the function of the transferred genes.

These genetic analyses, combined with the biochemical data from precursor and isotopic labeling studies, would provide a comprehensive and validated understanding of the this compound biosynthetic pathway.

Future Research Directions and Unaddressed Areas in Pentatriacontanamide Studies

Exploration of Novel Biological Targets and Pathways

The initial investigation of longipetalamide, the only known natural derivative of Pentatriacontanamide, showed it lacked significant inhibitory activity against the enzymes α-glucosidase, lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. acgpubs.orgresearchgate.net This lack of hits underscores the need for broad, unbiased screening approaches to identify its true biological partners.

Future research should pivot towards discovering the specific molecular targets and cellular pathways modulated by this compound and its analogues. A primary direction would be to investigate its interaction with receptors known to bind other fatty acid amides. For instance, the endocannabinoid system, with its CB1 and CB2 receptors activated by N-arachidonoylethanolamine (anandamide), presents a logical starting point. oatext.comfrontiersin.org

Advanced proteomic techniques will be crucial in this exploratory phase. Binding-based proteomic profiling (BBPP), which uses a molecular probe analogue of the ligand to "fish" for binding proteins within the cellular proteome, could be a powerful tool. oatext.com This method has successfully identified novel protein partners for other lipids and could reveal unexpected targets for longipetalamide, moving beyond conventional receptor assays. oatext.com Identifying these targets is the first step toward understanding the compound's mechanism of action and its potential role in health and disease.

Development of Targeted Synthetic Methodologies for Complex Analogues

The ability to create a library of analogues is essential for structure-activity relationship (SAR) studies, which are critical for optimizing biological activity. While the total synthesis of longipetalamide has not been reported, established methods for fatty acid amide synthesis provide a strong foundation.

A practical and high-yielding approach involves the activation of the fatty acid with a coupling reagent like N,N'-carbonyldiimidazole (CDI), followed by a reaction with the desired amine. researchgate.netunit.no This method is known to be efficient for preparing various N-acylamino acids and other amides. unit.no Another common strategy is the conversion of the fatty acid to a more reactive acyl chloride, which then readily reacts with an amine like tyramine (B21549). unit.no

Future synthetic work should focus on developing methodologies that allow for precise modifications at various positions of the longipetalamide scaffold. This includes:

Varying the Acyl Chain: Synthesizing analogues with different chain lengths, degrees of unsaturation, and branching.

Modifying the Tyramine Head Group: Introducing different substituents on the aromatic ring or altering the ethylamine (B1201723) linker.

Chemoenzymatic approaches, utilizing lipases for the amidation reaction, offer a greener and more selective alternative to purely chemical methods and should be explored for producing these complex analogues sustainably. scielo.br

Integration of Multi-Omics Data in Natural Product Research

To fully understand the context of this compound in nature, an integration of "multi-omics" data is indispensable. This approach combines genomics, transcriptomics, and metabolomics to create a holistic picture of a biological system. medrxiv.orgmdpi.com For Tribulus longipetalus, the natural source of longipetalamide, a multi-omics study could reveal the complete biosynthetic pathway of this unique compound. acgpubs.orgresearchgate.net

Future research should involve:

Genomic Sequencing: Sequencing the genome of T. longipetalus to identify the gene clusters responsible for producing its specialized metabolites.

Transcriptomics (RNA-seq): Analyzing gene expression under different conditions to pinpoint the specific enzymes—such as the elongases, acyl-CoA synthetases, and N-acyltransferases—involved in the biosynthesis of the pentatriacontanoic acid precursor and its subsequent amidation. nih.govresearchgate.net

Metabolomics: Using high-resolution mass spectrometry (LC-MS) and gas chromatography (GC-MS) to create a detailed profile of all metabolites in the plant. mdpi.comfrontiersin.org This can uncover other related long-chain amides and precursors, providing a deeper understanding of the plant's metabolic network. mdpi.comnih.gov

This integrated data can then be used for biosynthetic pathway elucidation and for metabolic engineering efforts to produce this compound derivatives in heterologous systems.

Sustainable Sourcing and Production Methodologies for this compound

Relying solely on the extraction from Tribulus longipetalus, a plant found in specific regions of Asia and Africa, is not a sustainable long-term strategy for producing this compound or its derivatives for research or commercial purposes. openherbarium.orgefloras.org Future research must focus on developing sustainable and scalable production methods.

The biosynthesis of very-long-chain fatty acids (VLCFAs) in plants is carried out by a set of enzymes known as the fatty acid elongase (FAE) complex. researchgate.netacademie-sciences.fr A key future direction is the identification and characterization of the specific 3-ketoacyl-CoA synthase (KCS) enzyme from T. longipetalus that is responsible for elongating fatty acid chains to the C35 length. oup.commdpi.com

Once the full biosynthetic gene cluster is identified via a multi-omics approach, it could be transferred to a more suitable production host, such as:

Engineered Microorganisms: Yeasts like Saccharomyces cerevisiae or bacteria like E. coli could be engineered to produce the pentatriacontanoic acid precursor.

Metabolically Engineered Plants: High-biomass crops could be engineered to produce the compound in large quantities.

Furthermore, chemoenzymatic synthesis, which combines chemical steps with enzymatic reactions (e.g., using lipases), represents a promising avenue for sustainable, cell-free production. scielo.br

Methodological Innovations in Natural Product Discovery and Characterization

The discovery and characterization of novel, complex lipids like this compound derivatives heavily rely on cutting-edge analytical technologies. Future research in this area will depend on the application and development of innovative methodologies.

Key areas for innovation include:

Advanced Mass Spectrometry: Techniques like Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) are essential for detecting and identifying trace amounts of novel compounds in complex plant extracts. acs.orgmdpi.com Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) can further help by separating isomeric compounds that are indistinguishable by mass alone. mdpi.com

Computational Metabolomics: The use of computational platforms like the Global Natural Products Social Molecular Networking (GNPS) platform is revolutionizing natural product discovery. nih.gov By comparing tandem mass spectrometry (MS/MS) data from a crude extract against global databases, researchers can quickly "dereplicate" known compounds and flag potentially new molecules, like novel this compound analogues, for targeted isolation. nih.gov

Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the spatial distribution of specific molecules directly within plant tissues, providing insights into where this compound derivatives are synthesized and stored in T. longipetalus. mdpi.com

By embracing these methodological innovations, researchers can accelerate the discovery of new members of the this compound family and more efficiently characterize their chemical structures and biological functions.

Q & A

Q. How can researchers ethically address incomplete or inconclusive data in publications on this compound?

  • Methodological Answer :
  • Clearly state limitations in the "Discussion" section (e.g., sample size, instrumental sensitivity).
  • Use the STROBE or ARRIVE guidelines for transparent reporting.
  • Archive negative results in open-access platforms to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.